1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This method uses a palladium catalyst to facilitate the coupling of a 3-bromoindole with a benzo dioxole group, followed by further functionalization to introduce the hydroxy and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit biological activities and are used in similar research contexts.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H25NO5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-16-10-18(3)20(11-17(16)2)23(29)13-27(31)21-6-4-5-7-22(21)28(26(27)30)14-19-8-9-24-25(12-19)33-15-32-24/h4-12,31H,13-15H2,1-3H3 |
InChI Key |
CXQIICLISPOSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O)C |
Origin of Product |
United States |
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